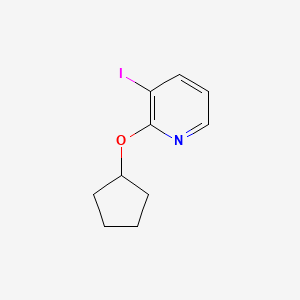

2-Cyclopentyloxy-3-iodopyridine

Description

BenchChem offers high-quality 2-Cyclopentyloxy-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentyloxy-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyloxy-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPQVGRIZQTEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298988 | |

| Record name | 2-(Cyclopentyloxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-47-2 | |

| Record name | 2-(Cyclopentyloxy)-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopentyloxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Cyclopentyloxy-3-iodopyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

- Molecular Formula : C10H12INO

- Molecular Weight : 289.12 g/mol

- Structure : The compound features a cyclopentyloxy group at the second position and an iodine atom at the third position of the pyridine ring. This substitution pattern is critical for its biological activity.

The biological activity of 2-Cyclopentyloxy-3-iodopyridine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The iodine atom can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially modulating various biological pathways. This property positions the compound as a candidate for further research in drug development and therapeutic applications .

Interaction with Enzymes and Receptors

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other halogenated pyridines. Such inhibition can lead to altered cellular metabolism and growth.

- Receptor Modulation : 2-Cyclopentyloxy-3-iodopyridine may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways associated with various diseases .

Antitumor Activity

Several studies have highlighted the antitumor potential of halogenated pyridines. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have demonstrated that 2-Cyclopentyloxy-3-iodopyridine can inhibit cell growth in certain cancer cell lines, showing promise as an anticancer agent.

- Animal Models : Research involving animal models has indicated that compounds with similar structures can reduce tumor size and improve survival rates when administered at specific dosages .

Comparative Analysis

To better understand the uniqueness of 2-Cyclopentyloxy-3-iodopyridine, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Cyclopentyloxy-3-iodopyridine | C10H12INO | Potential anticancer properties |

| 2-Chloro-3-iodopyridine | C5H3ClIN | Antimicrobial activity |

| 2-Cyclohexyloxy-3-iodopyridine | C11H14INO | Antifungal properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopentyloxy-3-iodopyridine, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopentyloxy groups can be introduced via alkoxylation of a pyridine precursor, followed by iodination at the 3-position. Reaction parameters such as temperature (e.g., 80–100°C for iodination), solvent polarity (e.g., DMF for polar intermediates), and catalyst choice (e.g., Pd-based catalysts for cross-coupling) significantly affect yield . Purification often requires column chromatography with hexane/ethyl acetate gradients. Researchers should validate purity via NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity .

Q. How can researchers characterize the stability of 2-Cyclopentyloxy-3-iodopyridine under varying storage conditions?

- Methodological Answer: Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (UV/vis lamp). Analytical techniques like TLC and HPLC track decomposition products. For iodinated compounds, monitor iodine loss via ICP-MS. Storage in inert atmospheres (argon) at −20°C in amber vials is recommended to prevent photolytic cleavage of the C–I bond .

Q. What spectroscopic techniques are critical for confirming the structure of 2-Cyclopentyloxy-3-iodopyridine?

- Methodological Answer:

- NMR : ¹H NMR identifies cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and pyridine ring protons (δ 6.5–8.5 ppm). ¹³C NMR confirms the iodine-substituted carbon (δ ~90–100 ppm).

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion ([M+H]⁺) and isotopic pattern characteristic of iodine (m/z 127).

- FTIR : Absorbance near 550–650 cm⁻¹ (C–I stretch) and 1200–1250 cm⁻¹ (C–O–C ether linkage) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of 2-Cyclopentyloxy-3-iodopyridine’s reactivity in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations predict electronic effects of the cyclopentyloxy group on the pyridine ring. For example, the electron-donating cyclopentyloxy group at the 2-position may deactivate the 3-iodo site for Suzuki-Miyaura couplings. Researchers should calculate Fukui indices to identify nucleophilic/electrophilic regions and simulate transition states for mechanistic insights. Experimental validation via kinetic studies (e.g., varying Pd catalysts or bases) is critical .

Q. What strategies resolve contradictions in reported catalytic efficiencies of 2-Cyclopentyloxy-3-iodopyridine in heterocyclic functionalization?

- Methodological Answer: Contradictions often arise from differences in reaction matrices (e.g., solvent, ligand). Systematic meta-analysis of literature data using tools like ANOVA identifies outliers. Replicate key studies under standardized conditions (e.g., 1 mol% Pd(OAc)₂, K₂CO₃ in DMF/H₂O). Control for trace moisture or oxygen via Schlenk techniques. Publish negative results to clarify limitations .

Q. How to design a kinetic study to probe the hydrolytic susceptibility of the cyclopentyloxy group in aqueous media?

- Methodological Answer: Use pseudo-first-order kinetics with excess H₂O in buffered solutions (pH 1–14). Monitor hydrolysis via UV-vis spectroscopy (λ_max ~270 nm for pyridine derivatives) or LC-MS. Arrhenius plots (ln k vs. 1/T) determine activation energy. Include control experiments with non-ether analogs to isolate steric/electronic effects of the cyclopentyl group .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across multiple batches?

- Methodological Answer: Apply multivariate regression to correlate yield with variables (temperature, catalyst loading). Use Grubbs’ test to identify outliers. For small datasets (<10 replicates), non-parametric tests (Mann-Whitney U) compare medians. Report confidence intervals (95%) and effect sizes to contextualize practical significance .

Q. How to reconcile discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer: Reassess computational models for overlooked factors (e.g., solvation effects via COSMO-RS). Cross-validate with experimental kinetics (Eyring plots) and spectroscopic data (e.g., Hammett correlations). Publish full datasets (raw and processed) to enable peer validation .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling 2-Cyclopentyloxy-3-iodopyridine given its potential hazards?

- Methodological Answer: Use fume hoods with HEPA filters to avoid inhalation of iodine vapors. Wear nitrile gloves and safety goggles. Store separately from reducing agents to prevent unintended reactions. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHSO₃). Reference SDS sheets for emergency procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.